AR Degradation Potency in VCaP Cells: (Rac)-GDC-2992 vs. Active Enantiomer GDC-2992 (RO7656594)
In VCaP prostate cancer cells, (Rac)-GDC-2992 degrades AR with a DC50 of 10 nM, while the single enantiomer GDC-2992 (RO7656594, Compound 28A) achieves a DC50 of 2.7 nM . This 3.7-fold difference in degradation potency reflects the expected enantiomeric resolution of racemic PROTACs and informs dose selection when transitioning from racemic screening to lead optimization .
| Evidence Dimension | AR degradation DC50 in VCaP cells |
|---|---|
| Target Compound Data | 10 nM for (Rac)-GDC-2992 |
| Comparator Or Baseline | GDC-2992 (RO7656594, active enantiomer): 2.7 nM |
| Quantified Difference | 3.7-fold lower potency for the racemate |
| Conditions | VCaP human prostate cancer cell line; AR degradation measured by Western blot or HiBiT assay; exact assay not disclosed in abstract |
Why This Matters
Researchers purchasing (Rac)-GDC-2992 for in vitro studies must adjust dosing to account for the 3.7-fold potency difference relative to the active enantiomer, ensuring accurate SAR interpretation.
